1-O-Hexyl-2,3,5-trimethylhydroquinone
Overview
Description
1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) is a potent lipophilic phenolic antioxidant . It has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS) and scavenging ROS to form more stable free radicals . It is a hydroquinone monoalkylether .
Chemical Reactions Analysis
HTHQ has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS), including peroxyl radicals, and scavenging them to form more stable free radicals .Scientific Research Applications
Antioxidant and Therapeutic Potential
HTHQ has been recognized for its promising antioxidant properties, offering therapeutic potential for conditions such as hepatic fibrosis. A study demonstrated the tolerability and pharmacokinetics of HTHQ in healthy volunteers, highlighting its minimal absorption and slow elimination, suggesting its consistency with once-a-day dosing (Kim et al., 2015). Furthermore, HTHQ's activation of the Nrf2 pathway, inducing the expression of antioxidant-related enzymes, suggests its potential as a therapeutic agent for oxidative stress-induced diseases (Kim et al., 2017).
Chemoprevention in Carcinogenesis
Research has explored the chemopreventive effects of HTHQ on colon and prostate carcinogenesis in rats, indicating its ability to reduce the multiplicity of colon adenocarcinomas and atypical hyperplasias of the ventral prostate. This effect is attributed to its interference with DNA adduct formation, showcasing HTHQ's potential in cancer prevention strategies (Futakuchi et al., 2002).
Neuroprotective Effects
The neuroprotective effects of HTHQ have been investigated, particularly against l-DOPA-induced cytotoxicity in PC12 cells, a model for dopaminergic neuronal cell death. HTHQ was found to protect against cell death and reduce oxidative stress by modulating signaling pathways critical for cell survival. This suggests HTHQ's potential ameliorative effects against oxidative stress-induced dopaminergic neuronal cell death (Park, Kang, & Lee, 2019).
Role in Preeclampsia
HTHQ's role in ameliorating the development of preeclampsia, a pregnancy complication characterized by high blood pressure and signs of organ damage, has been studied. HTHQ treatment significantly reduced systolic blood pressure, proteinuria, and oxidative stress in a mouse model of preeclampsia, highlighting its potential therapeutic application in managing this condition (Jiang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-hexoxy-2,3,6-trimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMNQRRJNBCQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020697 | |
Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Hexyl-2,3,5-trimethylhydroquinone | |
CAS RN |
148081-72-5 | |
Record name | HTHQ | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148081-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148081725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HX-1171 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HX-1171 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BK60I8RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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